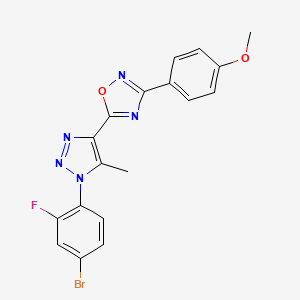

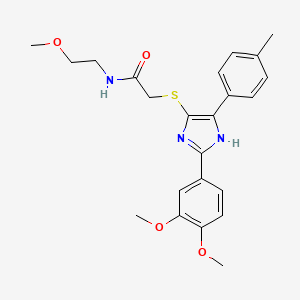

![molecular formula C16H13Cl2NS2 B2971753 7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-76-0](/img/structure/B2971753.png)

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (C7CBS2DHBzT) is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of various pharmaceuticals, including antifungal, anti-inflammatory, and anti-cancer drugs. C7CBS2DHBzT has also been used in the synthesis of various biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). In addition, C7CBS2DHBzT has been used in the preparation of a variety of other compounds, such as selective serotonin reuptake inhibitors (SSRIs) and other anti-depressants.

Applications De Recherche Scientifique

Pharmacological Profile

Benzothiazepines , including compounds similar to "7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine," are recognized for their broad spectrum of bioactivities, which has made them a focal point in pharmaceutical research. These compounds exhibit various biological activities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. Their diverse bioactivities underscore their potential as lead compounds in drug discovery, encouraging the development of novel benzothiazepine derivatives with improved efficacy and safety profiles (Dighe et al., 2015).

Synthetic Approaches

The synthesis of benzothiazepines, including variants of "7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine," has been a subject of considerable interest due to their therapeutic potential. Innovative synthetic methods have been developed to prepare these compounds, involving thiosulfonylation of alkenes with sulfur dioxide under non-metallic conditions, showcasing a radical process that proceeds smoothly at room temperature without catalysts or additives. This strategy represents an efficient route for generating seven-membered heterocyclic compounds containing a sulfonyl group, highlighting the versatility and adaptability of these synthetic approaches in creating benzothiazepine derivatives (He et al., 2018).

Novel Derivatives and Applications

Explorations into the benzothiazepine scaffold have led to the discovery of novel derivatives with potential applications in treating various health conditions. For example, tetralone-based benzothiazepine derivatives have been synthesized and shown to exhibit potent inhibitory effects on human carbonic anhydrase isoenzymes I and II, as well as antibacterial activities. These findings suggest that such derivatives could serve as leads for the development of new therapeutic agents targeting specific diseases (Ceylan et al., 2017).

Propriétés

IUPAC Name |

7-chloro-4-[(3-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NS2/c17-12-3-1-2-11(8-12)10-21-16-6-7-20-15-5-4-13(18)9-14(15)19-16/h1-5,8-9H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFTUDGAIHFEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

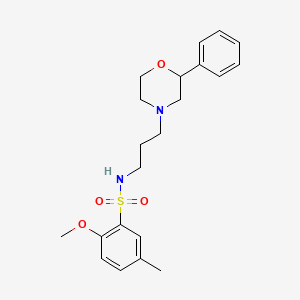

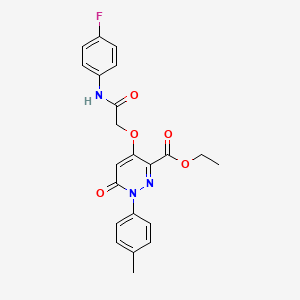

![8-(2-chloroethyl)-3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971670.png)

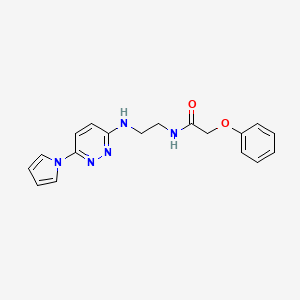

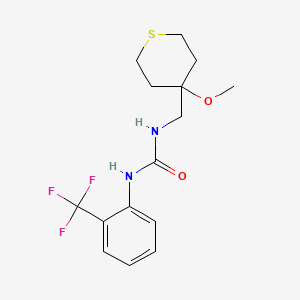

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)

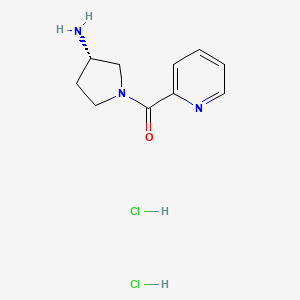

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)

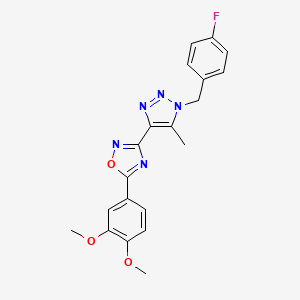

![2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971686.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)

![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)